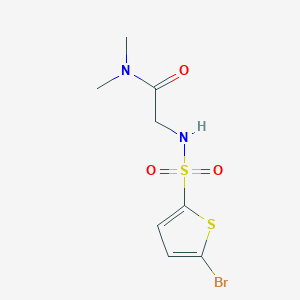
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides It features a brominated thiophene ring attached to a sulfonamide group, which is further connected to a dimethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Acetamide Coupling: Finally, the sulfonamide derivative is coupled with N,N-dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophene derivatives with altered electronic properties.
Applications De Recherche Scientifique
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its sulfonamide moiety.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its structural features.
Mécanisme D'action
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . Additionally, the brominated thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A related compound with a carboxaldehyde group instead of a sulfonamide.
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Another derivative with an ester group, used in antibacterial studies.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a brominated thiophene ring and a sulfonamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11BrN2O3S2 |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c1-11(2)7(12)5-10-16(13,14)8-4-3-6(9)15-8/h3-4,10H,5H2,1-2H3 |
Clé InChI |
MQGNWULKZJPTLU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


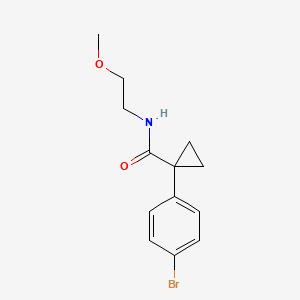
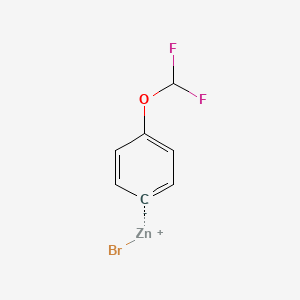
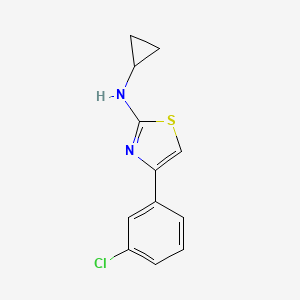
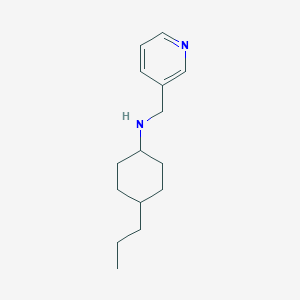
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
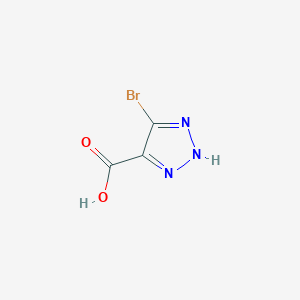
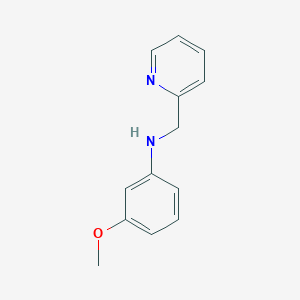

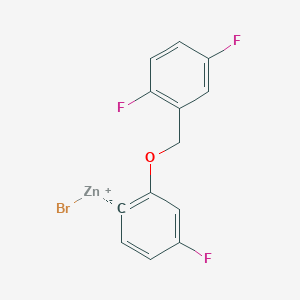
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
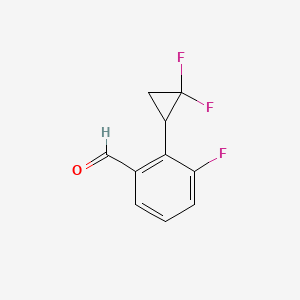
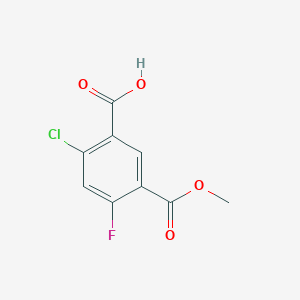
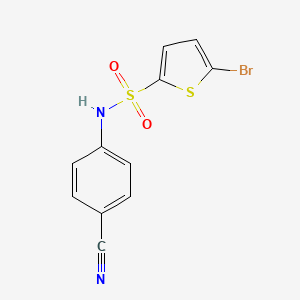
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
